molecular formula C13H8BrFO B13254505 2-(2-Bromo-6-fluorophenyl)benzaldehyde

2-(2-Bromo-6-fluorophenyl)benzaldehyde

Cat. No.: B13254505
M. Wt: 279.10 g/mol
InChI Key: SMIICTZEGBVLEE-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8BrFO. It is a derivative of benzaldehyde, substituted with a bromine and a fluorine atom on the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Bromo-6-fluorophenyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method involves the reaction of 2-bromo-6-fluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction mixture is then washed, dried, and distilled to obtain 2-bromo-6-fluorobenzyl bromide. This intermediate is further reacted with dimethyl sulfoxide and an inorganic compound at 95°C to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up for higher yields. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high purity and conversion rates, making the process cost-effective and suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine or fluorine atoms.

Major Products Formed

Scientific Research Applications

2-(2-Bromo-6-fluorophenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)benzaldehyde depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs by participating in various chemical reactions. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 3-Bromo-2-fluorobenzaldehyde
  • 4-Bromo-2,6-difluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde

Uniqueness

2-(2-Bromo-6-fluorophenyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and materials science .

Properties

Molecular Formula

C13H8BrFO

Molecular Weight

279.10 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-11-6-3-7-12(15)13(11)10-5-2-1-4-9(10)8-16/h1-8H

InChI Key

SMIICTZEGBVLEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

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